molecular formula C15H23NO B1207559 Meptazinol CAS No. 54340-58-8

Meptazinol

Número de catálogo B1207559
Número CAS: 54340-58-8
Peso molecular: 233.35 g/mol
Clave InChI: JLICHNCFTLFZJN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Meptazinol (trade name Meptid) is an opioid analgesic developed by Wyeth in the 1970s . It is indicated for use in moderate to severe pain, most commonly used to treat pain in obstetrics (childbirth) . Meptazinol is a 3-phenylazepane derivative .


Molecular Structure Analysis

Meptazinol is a unique centrally active opioid analgesic . It is a 3-phenylazepane derivative .


Chemical Reactions Analysis

Meptazinol was suggested to be an opioid with mixed analgesic pharmacophores . It exists in two conformers with similar amounts in solution . Both conformers cannot transform to each other freely in ordinary conditions .

Aplicaciones Científicas De Investigación

Postoperative Pain Management

Meptazinol is commonly used for the management of moderate to severe postoperative pain. It has been found to be effective when administered intramuscularly, providing relief comparable to other analgesics like pentazocine and pethidine . Its rapid onset of action makes it a suitable option for immediate post-surgical pain relief.

Obstetric Analgesia

In obstetrics, Meptazinol is used to alleviate pain during childbirth. It is favored for its lower risk of respiratory depression in neonates compared to other opioids. Studies have shown that Meptazinol given intramuscularly is an effective obstetric analgesic without serious adverse effects on the newborn .

Analgesia in Emergency Medicine

Emergency medicine often requires rapid pain relief where Meptazinol can be utilized due to its quick onset of action. It is especially useful in settings where monitoring resources are limited, as it has a lower risk of causing significant respiratory depression .

Chronic Pain Syndromes

Although not the first line of treatment for chronic pain, Meptazinol has been used in long-term pain management. It has been observed that patients do not typically require increased doses over time, suggesting a lower potential for tolerance development .

Research on Opioid Receptors

Meptazinol’s mixed agonist/antagonist properties make it an interesting subject for research on opioid receptors. It has been used in studies to understand the pharmacodynamics of opioid analgesics and their interactions with different receptor types .

Each of these applications demonstrates the versatility of Meptazinol as an analgesic and its potential for further research in pain management. The drug’s pharmacological profile, including its agonist/antagonist activity and cholinergic properties, continues to be a subject of scientific interest .

Mecanismo De Acción

Target of Action

Meptazinol primarily targets the mu-1 opioid receptor . Opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands. The mu opioid receptors are the primary therapeutic target for analgesics .

Mode of Action

Meptazinol is a mixed agonist/antagonist at the opioid receptors . As an agonist, it binds to the opioid receptors in the brain and spinal cord, mimicking the action of endorphins (natural painkillers produced in the body), thus decreasing the perception of pain . As an antagonist, it blocks the receptor and prevents the binding of other opioids, reducing the risk of dependence and abuse .

Biochemical Pathways

It’s known that meptazinol, like other opioids, influences thepain signaling pathways in the central nervous system . It also has been suggested to have an impact on the Nrf2/Antioxidant Enzyme Pathway , which plays a crucial role in cellular defense against oxidative stress .

Pharmacokinetics

After oral administration, Meptazinol is rapidly absorbed, with peak drug concentrations reached between 0.5 to 3 hours . The elimination half-life is approximately 3.39 hours after a single dose and 4.97 hours after multiple doses . The systemic bioavailability is relatively low, ranging from 1.9 to 18.5% . The drug is rapidly metabolized, mainly to the glucuronide conjugate of the parent drug , and excreted chiefly via the urine .

Result of Action

The primary result of Meptazinol’s action is analgesia , or pain relief . It achieves this by decreasing the perception of pain through its agonistic action on the mu-1 opioid receptor . Its antagonistic activity reduces the risk of dependence and abuse, making it safer than full mu agonists like morphine .

Action Environment

The action, efficacy, and stability of Meptazinol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Meptazinol may increase the central nervous system depressant activities of certain drugs . Furthermore, individual factors such as age, health status, and genetic makeup can also influence the drug’s action and efficacy .

Safety and Hazards

The most common side effects associated with Meptazinol administration are gastrointestinal effects such as nausea and vomiting . Drowsiness and dizziness may also be a frequent problem . The safety data sheet advises to avoid breathing dust/fume/gas/mist/vapours/spray, and to wash face, hands and any exposed skin thoroughly after handling .

Direcciones Futuras

While Meptazinol has been recognized and recommended as a mixed agonist-antagonist opioid , its analgesic mechanism remains unclear . Further investigation is needed to fully understand its effectiveness in preoperative use and as a component of anaesthesia .

Propiedades

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13/h6-8,11,17H,3-5,9-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLICHNCFTLFZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59263-76-2 (hydrochloride)
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048543
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meptazinol

CAS RN

54340-58-8
Record name Meptazinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54340-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meptazinol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meptazinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13478
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Meptazinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Meptazinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEPTAZINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18Y7S5JKZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 3-ethylhexahydro-3-(3-hydroxyphenyl)-1-methyl-2H-azepin-2-one (1.5 g) in dry tetrahydrofuran was added to a stirred suspension of aluminium lithium hydride (0.48 g) and heated under reflux for 5 hours. The reaction mixture was cooled and decomposed by the addition of water and the precipitate filtered. The precipitate was washed with tetrahydrofuran and the combined filtrate and washings evaporated to a solid. The solid was dissolved in water and ammonium chloride added. The precipitated oil was extracted with dichloromethane, dried over anhydrous magnesium sulphate and evaporated to leave a solid which was recrystallised from acetonitrile to give 0.91 g of the title compound, m.p. 127.5°-133° C., identical with material prepared by an alternative route described in U.K. Pat. No. 1,285,025.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meptazinol
Reactant of Route 2
Meptazinol
Reactant of Route 3
Meptazinol
Reactant of Route 4
Meptazinol
Reactant of Route 5
Meptazinol
Reactant of Route 6
Meptazinol

Q & A

Q1: What is the primary mechanism of action of meptazinol?

A1: Meptazinol exhibits its analgesic effects primarily through its interaction with opioid receptors, specifically the mu-1 subtype. [] This interaction triggers a cascade of downstream effects, ultimately leading to pain relief.

Q2: Does meptazinol possess any other mechanisms of action besides opioid receptor agonism?

A2: Yes, research suggests that meptazinol may also exert analgesic effects through a cholinergic component. [, , ] This involves the inhibition of cholinesterase, an enzyme responsible for the breakdown of acetylcholine, leading to increased acetylcholine levels and potential analgesic effects. []

Q3: How does meptazinol's action compare to other opioid analgesics like morphine?

A3: While meptazinol acts on opioid receptors like morphine, it is considered a partial agonist, meaning it elicits a weaker response compared to full agonists like morphine. [] Additionally, meptazinol demonstrates a lower respiratory depressant effect than morphine. [, ]

Q4: Does meptazinol possess any antagonistic activity at opioid receptors?

A4: Interestingly, while primarily an agonist, studies have revealed that meptazinol can act as a functional antagonist, particularly in the guinea-pig ileum and mouse vas deferens models. [] This suggests a complex interaction with opioid receptors, potentially contributing to its unique pharmacological profile.

Q5: How does the stereochemistry of meptazinol influence its activity?

A5: The two enantiomers of meptazinol, (+) and (-)-meptazinol, exhibit different pharmacological profiles. For instance, (+)-meptazinol has been associated with hyperalgesia and detrimental effects in hemorrhagic shock models, while (-)-meptazinol displayed beneficial effects in the same models. [, ] This emphasizes the importance of stereochemistry in determining meptazinol's activity.

Q6: Can the analgesic effects of meptazinol be reversed?

A6: Research indicates that the analgesic effects of meptazinol can be reversed by the opioid antagonist naloxone, supporting its primary mechanism of action involving opioid receptors. [, ]

Q7: What is the molecular formula and weight of meptazinol?

A7: The molecular formula of meptazinol is C15H23NO2, and its molecular weight is 249.35 g/mol.

Q8: Is there any information available on the material compatibility and stability of meptazinol?

A8: While the provided research focuses primarily on the pharmacological aspects of meptazinol, information regarding its material compatibility and stability under various conditions would require further investigation.

Q9: What is the half-life of meptazinol?

A9: The elimination half-life of meptazinol has been reported to be around 3.4 hours. []

Q10: How does liver disease affect the pharmacokinetics of meptazinol?

A10: Studies have shown that patients with cirrhosis exhibit enhanced oral bioavailability of meptazinol, likely due to impaired first-pass metabolism. [] This highlights the importance of considering liver function when administering meptazinol.

Q11: What animal models have been employed to study the analgesic effects of meptazinol?

A11: Researchers have utilized various animal models to investigate the analgesic properties of meptazinol, including the mouse writhing test, rat tail-flick assay, and carrageenan-induced thermal hyperalgesia in rats. [, ] These models provide insights into the compound's efficacy in different pain states.

Q12: Has meptazinol been evaluated in clinical trials for pain management?

A12: Yes, several clinical trials have assessed the efficacy of meptazinol for various pain conditions. For instance, meptazinol has been studied for postoperative pain management after procedures such as total abdominal hysterectomy and major abdominal surgery. [, ]

Q13: What are the reported clinical effects of meptazinol compared to other analgesics?

A13: In clinical trials, meptazinol demonstrated comparable analgesic efficacy to other opioids such as morphine, pentazocine, and pethidine. [, , , , ]

Q14: Are there any reported side effects associated with meptazinol administration?

A14: While a comprehensive discussion of side effects is outside the scope of this scientific overview, it's important to acknowledge that clinical trials have reported side effects associated with meptazinol, including nausea and vomiting. [, , , , ]

Q15: What is known about the toxicity profile of meptazinol?

A15: While the provided research offers valuable information on meptazinol's pharmacology, a thorough evaluation of its toxicological profile would require further investigation and access to comprehensive safety data.

Q16: Has meptazinol been explored for applications beyond analgesia?

A16: Interestingly, research suggests that meptazinol might possess antiarrhythmic properties, potentially due to its effects on cardiac muscle action potentials. []

Q17: Have any derivatives of meptazinol been investigated?

A17: Yes, researchers have explored the synthesis and evaluation of meptazinol derivatives, such as bis-(-)-nor-meptazinol derivatives, which have shown potential as acetylcholinesterase inhibitors. [, ] This highlights the potential for developing novel therapeutics based on the meptazinol scaffold.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.